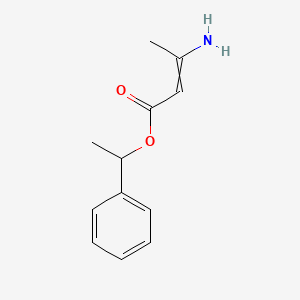

1-Phenylethyl 3-aminobut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61312-49-0 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

1-phenylethyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-9(13)8-12(14)15-10(2)11-6-4-3-5-7-11/h3-8,10H,13H2,1-2H3 |

InChI Key |

MKLOISUJEXELIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C=C(C)N |

Origin of Product |

United States |

The Significance of β Enamino Esters As Chiral Synthetic Intermediates

β-Enamino esters are a class of organic compounds characterized by an amine group and an ester group conjugated through a carbon-carbon double bond. Their significance in organic synthesis stems from their dual reactivity, possessing both nucleophilic and electrophilic centers. This allows them to participate in a wide array of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules.

The incorporation of a chiral auxiliary, a stereogenic group temporarily introduced to a molecule, into the β-enamino ester structure allows for the control of the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. Chiral β-enamino esters have proven to be particularly effective in diastereoselective reactions, where the existing stereocenter in the chiral auxiliary directs the formation of a new stereocenter with a specific configuration. nih.gov This control is crucial in the synthesis of enantiomerically pure compounds, as different enantiomers of a molecule can exhibit vastly different biological activities.

The 1-phenylethylamine (B125046) moiety is a widely used and effective chiral auxiliary in asymmetric synthesis. nih.gov Its ready availability in both enantiomeric forms, commercial affordability, and the reliable stereochemical control it imparts make it a popular choice for synthetic chemists. When incorporated into a β-enamino ester, the chiral 1-phenylethyl group creates a chiral environment that influences the approach of reagents, leading to high levels of diastereoselectivity in reactions such as alkylations, aldol reactions, and conjugate additions.

An Overview of the Chemical Structure and Stereoisomeric Forms of 1 Phenylethyl 3 Aminobut 2 Enoate

The chemical structure of 1-Phenylethyl 3-aminobut-2-enoate combines the key features of a β-enamino ester with the chiral influence of the 1-phenylethylamine (B125046) group. The systematic name reveals its core components: a but-2-enoate backbone, an amino group at the 3-position, and a 1-phenylethyl group attached to the nitrogen atom.

Structural Features:

| Feature | Description |

| Core Structure | But-2-enoate |

| Key Functional Groups | Amine (-NH), Ester (-COOR) |

| Conjugation | The amine and ester groups are in conjugation with the C=C double bond. |

| Chiral Center | The benzylic carbon of the 1-phenylethyl group. |

The presence of the chiral 1-phenylethyl group means that this compound can exist as different stereoisomers. The primary source of stereoisomerism is the chiral center on the 1-phenylethyl group, which can have either an (R) or (S) configuration.

Furthermore, the double bond in the but-2-enoate backbone can exist as either the (E) or (Z) isomer. The stability and reactivity of these isomers can be influenced by intramolecular hydrogen bonding between the N-H proton and the ester carbonyl group, which is a common feature in β-enamino esters. researchgate.net This hydrogen bonding often favors the (Z)-isomer, where these groups are in closer proximity.

Therefore, this compound can exist as a mixture of diastereomers:

(R, E)-1-Phenylethyl 3-aminobut-2-enoate

(R, Z)-1-Phenylethyl 3-aminobut-2-enoate

(S, E)-1-Phenylethyl 3-aminobut-2-enoate

(S, Z)-1-Phenylethyl 3-aminobut-2-enoate

The synthesis of this compound, typically through the condensation of a β-ketoester (like ethyl acetoacetate) with a chiral 1-phenylethylamine, can lead to a mixture of these diastereomers. biosynth.com The ratio of these isomers is dependent on the reaction conditions, including solvent, temperature, and the presence of catalysts.

The Scope and Objectives of Academic Research on 1 Phenylethyl 3 Aminobut 2 Enoate and Its Derivatives

Direct Condensation Reactions for Enamino Ester Formation

The most straightforward approach to synthesizing β-enamino esters is through the direct condensation of a β-keto ester with a primary or secondary amine. This method, while fundamental, has been the subject of numerous refinements to improve efficiency, yield, and environmental compatibility.

Amination of β-Keto Esters and 1,3-Dicarbonyl Compounds with Chiral Amines

The direct reaction between β-keto esters, such as ethyl acetoacetate (B1235776), and chiral amines, like (R)- or (S)-1-phenylethylamine, is a common method for producing chiral β-enamino esters. This condensation typically involves the removal of water to drive the equilibrium towards the product. frontiersin.org The reaction can be performed with or without a catalyst, and often the choice of solvent and reaction conditions plays a crucial role in the outcome. The inherent nucleophilicity of the amine allows for its addition to the carbonyl group of the keto ester, followed by dehydration to yield the stable enamine structure. The stability of the resulting β-enamino ester is often enhanced by the formation of an intramolecular hydrogen bond between the amine proton and the ester carbonyl group, leading to a favorable six-membered ring-like structure. researchgate.net

The scope of this reaction extends to a variety of 1,3-dicarbonyl compounds, including both cyclic and acyclic diketones and keto esters. acgpubs.orgorganic-chemistry.org The use of chiral amines in these condensations allows for the introduction of a stereocenter, which is crucial for the synthesis of enantiomerically pure target molecules.

Catalytic Approaches in Condensation Reactions

To enhance the rate and selectivity of the condensation reaction, various catalysts have been developed. These catalysts facilitate the reaction by activating either the carbonyl compound or the amine, or by promoting the dehydration step.

Lewis acids are effective catalysts for the synthesis of β-enamino esters. Ytterbium triflate (Yb(OTf)₃) has been shown to be a highly efficient catalyst for the condensation of β-dicarbonyl compounds with amines under solvent-free conditions. researchgate.net This method is applicable to a wide range of substrates, including cyclic and acyclic ketones, as well as aromatic and aliphatic amines. researchgate.net The reactions typically proceed in high yields with low catalyst loading. acgpubs.org

Cobalt(II) chloride (CoCl₂) is another effective Lewis acid catalyst for this transformation. researchgate.net The use of CoCl₂·6H₂O allows for the synthesis of a variety of β-enaminones and β-enamino esters from 1,3-dicarbonyl compounds and amines at room temperature under solvent-free conditions, with products isolated in high yields. researchgate.net

Table 1: Lewis Acid Catalyzed Synthesis of β-Enamino Esters

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

| Yb(OTf)₃ | β-diketones and amines | Solvent-free | High | researchgate.net |

| CoCl₂·6H₂O | 1,3-dicarbonyls and amines | Room temp, solvent-free | High | researchgate.net |

| Fe(OTf)₃ | β-dicarbonyls and primary amines | Solvent-free | High | researchgate.net |

| Zn(ClO₄)₂·6H₂O | Keto esters and amines | - | >70 | acgpubs.org |

| LaCl₃·7H₂O | β-keto carbonyls and amines | Room temp, CH₂Cl₂ | 85-93 | acgpubs.org |

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a versatile oxidant in organic synthesis and can be used to catalyze the formation of β-enaminones. nih.govwikipedia.org It is particularly effective in the reaction of 1,3-dicarbonyl compounds with activated amines, leading to good yields of the desired products. acgpubs.orgresearchgate.net The reaction proceeds under mild conditions and offers a valuable alternative to other catalytic systems. researchgate.net CAN is a stable, water-soluble, and commercially available reagent. wikipedia.orgmdpi.com The mechanism of CAN-catalyzed reactions often involves single-electron transfer, generating radical or radical cation intermediates. nih.gov

Table 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of β-Enaminones

| Substrates | Conditions | Yield (%) | Reference |

| 1,3-dicarbonyls and activated amines | - | Good | acgpubs.orgresearchgate.net |

| 2-aminothiophenol and aromatic aldehydes | Room temp, Methanol (B129727) | High | mdpi.com |

Halogenated reagents can also serve as catalysts in the synthesis of related nitrogen-containing compounds. For instance, (bromodimethyl)sulfonium bromide has been utilized as an efficient catalyst for the one-pot synthesis of α-aminonitriles through a three-component condensation of carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide. organic-chemistry.org While not a direct synthesis of β-enamino esters, this highlights the utility of halogen-based catalysts in C-N bond formation. The development of halogen-based catalysts for the direct synthesis of β-enamino esters is an area of ongoing research. The use of N-chlorosuccinimide (NCS) in the presence of a chiral catalyst has been reported for the enantioselective α-chlorination of β-keto esters, demonstrating the potential for halogenating agents in reactions involving these substrates. acs.org

Solvent-Free and Environmentally Conscious Methodologies in β-Enamino Ester Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of β-enamino esters, this has led to the exploration of solvent-free reaction conditions and the use of greener catalysts and energy sources.

Solvent-free synthesis of β-enamino esters has been successfully achieved using a variety of catalysts, including gold(I)/silver(I), cobalt(II) chloride, and iron(III) triflate. nih.govresearchgate.netresearchgate.net These reactions are often carried out at room temperature, are easy to manipulate, and result in high to excellent yields of the desired products. nih.govresearchgate.net The absence of a solvent reduces waste, cost, and the environmental impact of the synthesis. nih.gov

Ultrasound has also been employed to promote the synthesis of β-enamino esters. organic-chemistry.org The reaction of β-keto esters with various amines in the presence of a catalytic amount of acetic acid under ultrasound irradiation provides the corresponding β-enamino esters in good yields. organic-chemistry.orgorganic-chemistry.org This method is rapid, efficient, and avoids the need for hazardous solvents. organic-chemistry.org

Mechanochemical grinding is another green chemistry approach that has been applied to the synthesis of β-enamino ketones from solid 1,3-dicarbonyl compounds and amines. organic-chemistry.org This solid-state method, often facilitated by a catalyst like KHSO₄ and SiO₂, eliminates the need for solvents and proceeds under mild conditions with high efficiency. organic-chemistry.org

Table 3: Environmentally Conscious Synthesis of β-Enamino Esters

| Methodology | Catalyst/Conditions | Key Advantages | Reference |

| Solvent-Free | [(PPh₃)AuCl]/AgOTf | Low catalyst loading, room temperature, excellent yields | nih.gov |

| Solvent-Free | CoCl₂·6H₂O | Room temperature, simple procedure, high yields | researchgate.net |

| Ultrasound | Acetic acid (0.1 equiv) | Solvent-free, rapid, cost-effective | organic-chemistry.orgorganic-chemistry.org |

| Mechanochemical Grinding | KHSO₄/SiO₂ | Solid-state, mild conditions, high yields | organic-chemistry.org |

Stereocontrolled Synthesis from Chiral Amine Precursors (e.g., (S)-(-)-1-phenylethan-1-amine)

The most direct approach to synthesizing chiral β-enamino esters involves the condensation of a β-ketoester with a chiral amine. The reaction of ethyl acetoacetate with (S)-(-)-1-phenylethan-1-amine is a prime example of this stereocontrolled synthesis. This method leverages the chirality of the amine to induce stereoselectivity in the final product, this compound.

The general reaction involves the nucleophilic attack of the chiral amine on the ketone carbonyl of the β-ketoester, followed by dehydration to form the enamine. The stereochemistry of the resulting enamino ester is influenced by the chiral center on the amine.

Several catalysts can be employed to facilitate this condensation. Research has shown that metal-based catalysts such as indium tribromide (InBr₃) are effective in promoting the reaction between β-dicarbonyl compounds and amines. A key advantage of using such catalysts is that the reaction can proceed without racemization at the chiral center of the amine, thus preserving the stereochemical integrity of the product. clockss.org The reaction often proceeds smoothly at room temperature under solvent-free conditions, offering a green and efficient synthetic route. clockss.org

Table 1: Synthesis of β-Enamino Esters using a Catalytic Approach This table is based on data for analogous reactions and illustrates the general effectiveness of the catalytic method.

| Entry | β-Dicarbonyl Compound | Amine | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | (S)-1-phenylethan-1-amine | InBr₃ | Room Temp, Solvent-free | High |

| 2 | Methyl acetoacetate | Benzylamine | InBr₃ | Room Temp, Solvent-free | 98 |

| 3 | Ethyl benzoylacetate | Aniline | InBr₃ | Room Temp, Solvent-free | 95 |

Alternative Synthetic Routes to Chiral β-Enamino Esters

Beyond the direct condensation method, alternative strategies have been developed to access chiral β-enamino esters from different starting materials. These routes offer flexibility and can be advantageous when specific precursors are more readily available.

Preparation Utilizing ω-Halogeno β-Keto Esters

A notable alternative involves the use of ω-halogeno β-keto esters. These precursors can react with chiral amines to form chiral heterocyclic β-enamino esters. researchgate.net The reaction typically proceeds through an initial condensation to form an enamine, which is then followed by an intramolecular cyclization. This method provides access to cyclic structures that are valuable in the synthesis of alkaloids and other complex natural products. researchgate.net The diastereoselectivity of subsequent reduction reactions of these cyclic β-enamino esters can be controlled to yield specific stereoisomers of the corresponding β-amino esters. documentsdelivered.com

Approaches from ω-Oxo Alkynoates and ω-Oxo β-Keto Esters

Another innovative approach utilizes ω-oxo alkynoates and ω-oxo β-keto esters as starting materials. Specifically, the reaction of ω-hydroxy alkynoates with a chiral amine like (S)-1-phenylethylamine can lead to the formation of acyclic enamino esters. clockss.org

In a study by David et al., ω-hydroxy alkynoates were first reacted with methyl chloroformate to generate the corresponding ω-methoxycarbonyloxy acetylenic esters. clockss.org The subsequent addition of (S)-1-phenylethylamine to the crude ω-oxo alkynoate at room temperature in a solvent such as tetrahydrofuran (B95107) (THF) yielded the acyclic enamino ester. clockss.org This intermediate could then be cyclized through heating to produce chiral oxazolidinones. clockss.org

Table 2: Synthesis of Chiral (E)-Oxazolidinone from ω-Hydroxy Alkyne and (S)-1-phenylethylamine Data from a study on a closely related system demonstrating the feasibility of the synthetic route.

| ω-Hydroxy Alkyne | Amine | Intermediate | Final Product | Yield (%) |

|---|---|---|---|---|

| 4-pentyn-1-ol derivative | (S)-1-phenylethylamine | Acyclic enamino ester | (E)-4-Methylene-3-((S)-1-phenylethyl)oxazolidin-2-one | 85 |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

The direct condensation of ethyl acetoacetate and (S)-(-)-1-phenylethan-1-amine can often be achieved without a catalyst by heating the reactants, typically in a solvent that allows for the azeotropic removal of water, such as toluene (B28343). However, the use of a catalyst can lead to milder reaction conditions and improved yields.

Various acidic and Lewis acid catalysts have been explored for the synthesis of β-enamino esters. clockss.orgresearchgate.net These include:

Brønsted acids: p-Toluenesulfonic acid (p-TSA), acetic acid. nih.gov

Lewis acids: InBr₃, Zn(ClO₄)₂·6H₂O, CeCl₃·7H₂O, ZrCl₄. clockss.orgresearchgate.net

The choice of solvent can also play a crucial role. While some reactions proceed efficiently under solvent-free conditions, others may benefit from the use of solvents like toluene, ethanol, or acetonitrile. For instance, refluxing in toluene with a Dean-Stark apparatus is a common method for driving the equilibrium towards the product by removing water. nih.gov

Optimization studies for similar reactions have shown that catalyst loading is a critical factor. For example, in indium tribromide-catalyzed syntheses, a catalytic amount is sufficient to achieve high yields in short reaction times at room temperature. clockss.org Increasing the catalyst loading beyond the optimal amount does not necessarily improve the yield and adds to the cost and complexity of purification.

Table 3: Effect of Catalyst on the Synthesis of β-Enamino Esters This table presents a conceptual overview of catalyst screening for the synthesis of β-enamino esters.

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 110 | 12 | Moderate |

| 2 | p-TSA | Toluene | 110 | 6 | Good |

| 3 | InBr₃ | None | 25 | 2 | Excellent |

| 4 | Zn(ClO₄)₂·6H₂O | None | 25 | 3 | Excellent |

Chiral Induction and Diastereoselectivity in β-Enamino Ester Formation

The formation of β-enamino esters from β-ketoesters and amines, like (S)-1-phenylethylamine, introduces a chiral center that can influence the stereochemical outcome of subsequent reactions. clockss.orgresearchgate.net The condensation reaction itself can proceed with a degree of diastereoselectivity, which is often dependent on the reaction conditions and the nature of the substrates. clockss.org For instance, the addition of (S)-1-phenylethylamine to ω-oxygenated alkynoates can lead to the formation of chiral cyclic β-enamino esters. clockss.org The diastereoselectivity of these reactions can be influenced by factors such as the solvent and the temperature at which the reaction is carried out. clockss.orgnih.gov

In the synthesis of tetrahydro-β-carboline derivatives, (R)-1-phenylethylamine has been utilized as a chiral auxiliary. The reduction of the imine moiety in these systems with modified sodium borohydrides resulted in the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net The diastereomers could be effectively separated by column chromatography, highlighting the role of the chiral auxiliary in directing the stereochemical course of the reaction. researchgate.net

Enantioselective Transformations of β-Enamino Esters

The development of enantioselective transformations of β-enamino esters is crucial for accessing optically pure β-amino acids and their derivatives, which are valuable building blocks in medicinal and organic chemistry. electronicsandbooks.com

Chiral Lewis Base Catalyzed Reductions

A significant advancement in the enantioselective reduction of β-enamino esters involves the use of chiral Lewis base catalysts. nih.govrsc.org The asymmetric hydrosilylation of β-enamino esters using novel chiral Lewis base catalysts synthesized from L-serine has been shown to produce a variety of β-amino esters in good yields and with good enantioselectivities. rsc.org This method has been successfully applied to the reduction of N-alkyl β-enamino esters with trichlorosilane (B8805176) and water, achieving high enantioselectivity. nih.gov

Furthermore, an organocatalytic system has been developed for the asymmetric hydrosilylation of N-unsubstituted β-enamino esters, a challenging substrate class. ablesci.com Using N-tert-butylsulfinyl-L-proline-derived amides and L-pipecolinic acid-derived formamides as catalysts, a broad range of β-aryl- and β-alkyl-substituted free β-amino esters were prepared with high yields and enantioselectivities. ablesci.com

| Catalyst Type | Substrate | Outcome |

| Chiral Lewis bases from L-serine | β-enamino esters | Good yields and enantioselectivities rsc.org |

| N-picolinoyl-pyrrolidine derivative | Unprotected β-enamino ester | Poor yield and enantioselectivity electronicsandbooks.com |

| N-tert-butylsulfinyl-L-proline-derived amides | N-unsubstituted β-enamino esters | High yields and enantioselectivities ablesci.com |

| L-pipecolinic acid-derived formamides | N-unsubstituted β-enamino esters | High yields and enantioselectivities ablesci.com |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral β-amino acid derivatives from β-enamino esters. nih.govacs.orgresearchgate.net This approach often circumvents the need for protecting groups on the nitrogen atom, which can streamline the synthetic process. nih.govacs.orgresearchgate.net

A direct asymmetric hydrogenation of unprotected enamino esters and amides has been achieved using Rhodium complexes with Josiphos-type chiral ligands, affording β-amino esters and amides in high yields and with excellent enantioselectivities (93-97% ee). nih.govacs.orgresearchgate.net The success of this method lies in the ability of the catalyst to effectively differentiate between the prochiral faces of the enamine double bond. The (Z)-isomer of the β-enamino ester is typically obtained exclusively through direct crystallization from the reaction mixture. researchgate.net

A highly efficient iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α-fluoro-β-enamino esters has been developed using a bisphosphine–thiourea ligand known as ZhaoPhos. acs.org This methodology allows for the synthesis of chiral α-fluoro-β-amino esters containing two adjacent tertiary stereocenters with high yields and excellent diastereoselectivities and enantioselectivities (>25:1 dr, 91%->99% ee). acs.org A key advantage of this method is the absence of defluorination byproducts. acs.org

Application of Chiral Auxiliaries in Asymmetric Synthesis (e.g., Davies' Chiral Auxiliary)

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. nih.gov These auxiliaries, often derived from natural products, are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. nih.gov

While the provided search results highlight the use of (R)-1-phenylethylamine as a chiral auxiliary, specific details on the application of Davies' chiral auxiliary in the context of this compound were not found. However, the principle of using chiral auxiliaries is well-established in the synthesis of β-amino acids and their derivatives. For example, chiral nonracemic β-amino esters have been prepared through the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from (S,S)-(+)-pseudoephedrine as a chiral auxiliary. researchgate.net Similarly, lithium N-benzyl-N-α-methyl-4-methoxybenzylamide has been employed as a homochiral ammonia (B1221849) equivalent for the synthesis of homochiral β-haloaryl β-amino acid derivatives. rsc.org

The general strategy involves attaching the chiral auxiliary to the substrate, performing the desired stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product. nih.gov

Strategies for Racemization Prevention and Stereochemical Integrity in Synthetic Pathways

Maintaining the stereochemical integrity of chiral centers throughout a synthetic sequence is paramount to ensure the final product has the desired enantiopurity. thieme-connect.de Racemization, the process leading to a 1:1 mixture of stereoisomers, can occur at various stages, particularly during bond-forming reactions involving the activation of a carboxyl group. thieme-connect.de

Several strategies are employed to prevent racemization. In peptide synthesis, for instance, the choice of coupling reagent and the protection of the α-amino group are critical. nih.gov The use of milder reaction conditions and specific activating agents can minimize the formation of racemizable intermediates like oxazolones. thieme-connect.de

In the context of β-enamino esters, the stability of the chiral center introduced by the 1-phenylethylamine (B125046) moiety is crucial. The intramolecular cyclization of ω-chloro-β-enamino esters, prepared from (S)-1-phenylethylamine, followed by a highly diastereoselective sodium borohydride (B1222165) reduction and subsequent hydrogenolysis, has been shown to be a practical method for synthesizing chiral homopipecolinic acid methyl ester and homoproline methyl ester with preservation of stereochemistry. researchgate.net

The choice of solvent can also play a significant role in controlling stereoselectivity and preventing racemization. Studies on the enantioseparation of 1-phenylethylamine via diastereomeric salt formation have shown that the solvent can influence which diastereomer preferentially crystallizes. nih.gov

| Challenge | Strategy | Example |

| Racemization during coupling | Choice of coupling reagent and protecting group | In peptide synthesis, using specific coupling reagents to avoid oxazolone (B7731731) formation. thieme-connect.denih.gov |

| Stereocontrol in reductions | Use of chiral auxiliaries and specific reducing agents | Diastereoselective NaBH4 reduction of cyclic β-enamino esters derived from (S)-1-phenylethylamine. researchgate.net |

| Control of diastereoselectivity | Solvent effects | Preferential crystallization of diastereomeric salts of 1-phenylethylamine based on the solvent system. nih.gov |

Reactivity and Transformations of 1 Phenylethyl 3 Aminobut 2 Enoate and Its Analogues

Cycloaddition and Annulation Reactions

The electron-rich enamine core of 1-Phenylethyl 3-aminobut-2-enoate and its analogues is highly reactive towards electrophilic partners, making it an ideal component for cycloaddition and annulation reactions to build nitrogen-containing rings.

Aza-annulation reactions provide a powerful method for the rapid assembly of nitrogen heterocycles. The reaction between β-enamino esters and bifunctional electrophiles like acryloyl chlorides can lead to the formation of complex cyclic structures. For instance, aza-[3+3] annulations, which involve the combination of a three-atom nitrogen-containing component (like a vinylogous amide) and a three-atom carbon component, are effective for constructing six-membered nitrogen heterocycles. nih.gov In this context, the chiral 1-phenylethyl group can direct the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products such as tetrahydropyridine-3-carboxylates. This strategy has been successfully applied in the synthesis of indolizidine alkaloids, demonstrating its utility in creating stereochemically complex molecular architectures. nih.gov

Derivatives of β-enamino esters are excellent substrates for intramolecular cyclization reactions to generate a diverse array of nitrogen-containing heterocycles. By incorporating a reactive electrophilic site elsewhere in the molecule, the enamine can participate in a ring-closing reaction. Research has demonstrated the aza-annulation of enaminones derived from 1,2,3,4-tetrahydro-β-carboline with various electrophiles. nih.gov These reactions lead to the efficient, one-step construction of complex, fused heterocyclic frameworks, including indolizino[8,7-b]indoles and indolo[2,3-a]quinolizidines, which are core structures of many bioactive natural products. nih.gov

The control of regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules. The use of chiral auxiliaries, such as the 1-phenylethyl group in this compound, is a key strategy for achieving high levels of stereocontrol. In asymmetric aza-[3+3] annulation reactions, the combination of a chiral catalyst and a chiral substrate can lead to significantly enhanced diastereoselectivity. nih.gov For example, the reaction between pyrrolidine-based vinylogous amides and chiral vinyl iminium salts has shown an unexpected reversal of regiochemistry, leading to a dominant head-to-tail annulation product. nih.gov This controlled cyclization provides access to specific diastereomers of functionalized indolizidines, highlighting the subtle interplay of steric and electronic factors that govern the reaction's outcome.

Table 1: Diastereoselective Aza-[3+3] Annulation This table illustrates the amplified diastereoselectivity achieved in aza-[3+3] annulation reactions when using a chiral catalyst.

| Entry | Chiral Catalyst | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 1 | None (using chiral enal) | Non-zero | nih.gov |

| 2 | Chiral Catalyst 20e | 11:1 | nih.gov |

| 3 | ent-20e (enantiomer of catalyst) | Reversed ratio | nih.gov |

Arylation Reactions

Direct arylation reactions are a cornerstone of modern organic chemistry for forming carbon-carbon bonds with aromatic systems. β-Enamino esters have emerged as effective nucleophiles in these transformations.

A highly efficient and mild method has been developed for the direct C-arylation of β-enamino esters and ketones using highly reactive aryne intermediates. organic-chemistry.orgfigshare.comnih.gov This reaction provides a straightforward route to a variety of substituted aromatic β-enamino compounds, which are valuable precursors for molecules like chiral β-amino acids. organic-chemistry.org The process involves generating the aryne from an ortho-silyl aryltriflate using a fluoride (B91410) source, which then reacts with the β-enamino ester. organic-chemistry.orglookchem.com This method is notable for its generality and tolerance of various functional groups, such as amino, hydroxyl, and even furans, which might otherwise react with the aryne. organic-chemistry.org The reactions proceed in good to excellent yields under relatively mild conditions, avoiding the need for transition metals. organic-chemistry.orgnih.gov

Table 2: C-Arylation of β-Enamino Esters with Arynes This table summarizes the scope and yields of the direct C-arylation reaction between various β-enamino esters and an aryne precursor.

| β-Enamino Ester Substrate | Aryne Precursor | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-aminobut-2-enoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Ethyl 3-amino-2-phenylbut-2-enoate | 85% | organic-chemistry.org |

| tert-Butyl 3-aminobut-2-enoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | tert-Butyl 3-amino-2-phenylbut-2-enoate | 82% | organic-chemistry.org |

| This compound | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenylethyl 3-amino-2-phenylbut-2-enoate | 80% | organic-chemistry.org |

| Ethyl 3-amino-3-phenylprop-2-enoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Ethyl 3-amino-2,3-diphenylprop-2-enoate | 75% | organic-chemistry.org |

Understanding the mechanism of a reaction is crucial for its optimization and broader application. For the C-arylation of β-enamino esters with arynes, mechanistic studies suggest the reaction could proceed through either a concerted aza-ene pathway or a stepwise nucleophilic attack followed by proton transfer. organic-chemistry.org To elucidate the proton transfer step, deuterium-labeling experiments were conducted. When the reaction was quenched with D₂O (deuterium oxide), no deuterium (B1214612) was incorporated into the product. However, when an N-deuterated β-enamino ester was used, the deuterium atom was transferred. This finding confirms that the proton transfer step is intramolecular, occurring from the nitrogen of the β-enamino compound itself rather than from an external source like water during workup. organic-chemistry.org Such isotopic labeling studies are powerful tools for distinguishing between potential mechanistic pathways in complex organic transformations. researchgate.net

Reduction Reactions

The reduction of the carbon-carbon double bond in β-enamino esters is a primary method for the synthesis of β-amino esters, which are important building blocks for pharmaceuticals and natural products. The stereochemical outcome of this reduction is of paramount importance, and the use of a chiral auxiliary like the 1-phenylethyl group plays a crucial role in directing the approach of the reducing agent.

Chemoselective and Diastereoselective Reductions to β-Amino Esters

The reduction of chiral β-enamino esters, including those derived from 1-phenylethylamine (B125046), can be achieved with varying degrees of diastereoselectivity using different reducing agents and reaction conditions. The goal is to selectively reduce the C=C double bond without affecting the ester carbonyl group.

Research into the reduction of chiral β-enamino esters has demonstrated that both catalytic hydrogenation and chemical reduction with hydrides can be employed. The diastereoselectivity of these reactions is influenced by the nature of the chiral auxiliary, the ester group, and the specific reducing agent used.

For instance, studies on cyclic β-enamino esters have shown that catalytic hydrogenation can lead to good diastereoselectivity. In the case of tetrasubstituted β-enamino esters derived from (S)-α-methylbenzylamine (a synonym for (S)-1-phenylethylamine), catalytic hydrogenation using PtO₂ as the catalyst resulted in a major syn addition product with a diastereomeric excess (d.e.) of 90%. nih.gov Conversely, hydrogenation over Pd/C for exocyclic double bond analogues predominantly yielded the anti addition product with a d.e. of 84%. nih.gov

While specific data for the direct reduction of this compound is not extensively documented in readily available literature, the principles observed with analogous systems provide a strong indication of the expected reactivity. The chiral 1-phenylethyl group is expected to effectively shield one face of the enamine double bond, leading to preferential delivery of the hydride or hydrogen from the less hindered face.

Table 1: Diastereoselective Reduction of Chiral β-Enamino Ester Analogues

| Entry | Substrate (Analogue) | Reducing Agent/Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Endocyclic β-enamino ester | PtO₂, H₂ | 95:5 | - | nih.gov |

| 2 | Exocyclic β-enamino ester | Pd/C, H₂ | 8:92 | - | nih.gov |

Note: The yields for these specific examples were not provided in the cited source. The data represents the diastereoselectivity achieved in the reduction of related cyclic systems.

The choice of reducing agent is critical for achieving high diastereoselectivity. The steric bulk and electronic properties of the hydride source, as well as the reaction temperature and solvent, all contribute to the stereochemical outcome.

Other Derivatization Strategies and Functional Group Interconversions

Beyond reduction, the enamine and ester moieties of this compound and its analogues offer multiple sites for further chemical transformations. These derivatizations allow for the construction of a wide array of complex and functionally diverse molecules.

Enamines, in general, are nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.comwikipedia.org This reactivity allows for alkylation, acylation, and conjugate addition reactions, leading to the introduction of new substituents at the carbon atom adjacent to the ester group. The chiral environment provided by the 1-phenylethyl group can influence the stereochemistry of these reactions.

Furthermore, the enamine functionality can participate in cyclization reactions to form heterocyclic compounds. For example, β-enamino esters can be utilized in the synthesis of pyridinone and pyrazolone (B3327878) derivatives. nih.gov The reaction of β-enamino esters with other bifunctional molecules can lead to the construction of various ring systems.

The ester group itself can undergo typical functional group interconversions. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide through reaction with amines. These transformations provide access to a broader range of chiral building blocks.

Table 2: Potential Derivatization Reactions of this compound Analogues

| Reaction Type | Reagent/Conditions | Product Type |

| α-Alkylation | Alkyl halide, Base | α-Substituted β-enamino ester |

| Acylation | Acyl chloride, Base | α-Acyl-β-enamino ester |

| Michael Addition | α,β-Unsaturated carbonyl | Adduct at the α-carbon |

| Cyclocondensation | Hydrazine (B178648) derivatives | Pyrazolone derivatives |

| Cyclocondensation | Diketones | Pyridinone derivatives |

| Ester Hydrolysis | Acid or Base | Chiral β-amino acid |

| Ester Reduction | Strong reducing agent (e.g., LiAlH₄) | Chiral amino alcohol |

| Amidation | Amine, Heat or Catalyst | Chiral β-amino amide |

These derivatization strategies highlight the versatility of this compound as a chiral scaffold for the synthesis of a diverse range of enantiomerically enriched compounds. The ability to control the stereochemistry of reactions at the enamine double bond, coupled with the potential for further functionalization, underscores the importance of this class of compounds in modern organic synthesis.

Spectroscopic and Structural Characterization of 1 Phenylethyl 3 Aminobut 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-Phenylethyl 3-aminobut-2-enoate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the molecular framework and the spatial relationships between atoms.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the proton environment of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals offer a detailed map of the molecule's structure. weebly.com

Key characteristic signals in the ¹H NMR spectrum include those for the aromatic protons of the phenylethyl group, the vinyl proton of the enoate moiety, the amine proton, and the various methyl and methylene (B1212753) protons. researchgate.netpharmacy180.com The chemical shift of the NH proton can be particularly informative, often appearing as a broad signal at a downfield position, indicative of its involvement in intramolecular hydrogen bonding, a common feature in β-enaminones. nih.govuniv-lyon1.fr The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and dihedral angles between them, aiding in conformational analysis. researchgate.netoup.comorganicchemistrydata.org For instance, the coupling between the vinyl proton and the adjacent methyl group protons can help establish the geometry of the double bond. rsc.org

The presence of the chiral center in the 1-phenylethyl group can lead to diastereotopicity of nearby protons, resulting in more complex splitting patterns than might be initially expected. pharmacy180.comnih.govresearchgate.net For example, the methylene protons of the ethyl ester group could become diastereotopic and appear as a more complex multiplet rather than a simple quartet. pharmacy180.com

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | Protons on the phenyl ring. |

| NH | 8.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; downfield shift suggests hydrogen bonding. nih.govscielo.br |

| CH (vinyl) | 4.5 - 5.5 | Singlet or Multiplet | Position can be influenced by substituents and stereochemistry. |

| CH (phenylethyl) | 5.0 - 6.0 | Quartet | Coupled to the adjacent methyl group. |

| OCH₂ (ester) | 4.0 - 4.3 | Quartet | Coupled to the adjacent methyl group. |

| CH₃ (vinyl) | 1.8 - 2.3 | Singlet or Doublet | Can be coupled to the vinyl proton. |

| CH₃ (phenylethyl) | 1.4 - 1.6 | Doublet | Coupled to the adjacent methine proton. |

| CH₃ (ester) | 1.1 - 1.3 | Triplet | Coupled to the adjacent methylene group. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and specific derivatization of the molecule. ubc.canih.gov

¹³C NMR Spectral Analysis for Carbon Framework Assignment

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon framework. hmdb.camdpi.com

Characteristic signals in the ¹³C NMR spectrum include the carbonyl carbon of the ester group, which typically appears in the downfield region (around 165-175 ppm). The sp²-hybridized carbons of the vinyl group and the aromatic ring resonate in the range of approximately 100-160 ppm. spectrabase.comnp-mrd.org The sp³-hybridized carbons of the ethyl and phenylethyl groups appear in the upfield region of the spectrum. The chemical shifts are sensitive to the electronic environment, providing further confirmation of the proposed structure.

Table 2: Representative ¹³C NMR Spectral Data for this compound Moiety

| Carbon | Typical Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| C=C (vinyl, C-NH) | 150 - 160 |

| Aromatic (C₆H₅) | 125 - 145 |

| C=C (vinyl, C-CO) | 90 - 100 |

| CH (phenylethyl) | 70 - 80 |

| OCH₂ (ester) | 58 - 62 |

| CH₃ (vinyl) | 18 - 25 |

| CH₃ (phenylethyl) | 20 - 25 |

| CH₃ (ester) | 14 - 16 |

Note: The exact chemical shifts can vary based on the solvent and specific molecular structure.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

To unambiguously determine the stereochemistry and preferred conformation of this compound, advanced two-dimensional (2D) NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for establishing through-space proximity between protons. columbia.edulibretexts.org For instance, NOE or ROE correlations between the protons of the 1-phenylethyl group and the protons on the enoate backbone can help determine the relative stereochemistry at the chiral center and the preferred conformation around the C-N bond. huji.ac.ilresearchgate.netyoutube.com For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred method as the ROE is always positive. columbia.edu

Correlation Spectroscopy (COSY): This technique reveals proton-proton coupling networks, confirming the connectivity of the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the entire molecular structure, especially for assigning quaternary carbons.

These advanced NMR methods, when used in concert, provide a comprehensive and detailed picture of the three-dimensional structure of this compound in solution. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.netyoutube.comspectroscopyonline.comyoutube.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, the C=C stretch of the enamine system, and the C-O stretch of the ester. The position of the N-H stretching vibration can be indicative of hydrogen bonding; a broad band at a lower frequency (e.g., 2600-2900 cm⁻¹) suggests strong intramolecular hydrogen bonding between the N-H and the carbonyl oxygen. acs.org The C=O stretching frequency is also sensitive to its environment and conjugation.

Raman spectroscopy provides complementary information. While the C=O stretch is typically a strong band in the IR spectrum, the C=C stretching vibrations of the enamine and aromatic ring are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3200 - 3400 (free), 2600 - 3200 (H-bonded) acs.org | Weak | Broadening and shifting to lower frequency indicates hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |

| C=O Stretch (Ester) | 1700 - 1730 (unconjugated), 1680 - 1700 (conjugated) | Medium | Conjugation lowers the frequency. |

| C=C Stretch (Enamine) | 1600 - 1650 | Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong | |

| C-O Stretch (Ester) | 1150 - 1300 | Weak | |

| C-N Stretch | 1250 - 1350 | Medium |

The analysis of both IR and Raman spectra provides a comprehensive fingerprint of the functional groups present, confirming the enaminone structure. americanpharmaceuticalreview.com

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

While NMR and vibrational spectroscopy provide excellent structural information for the molecule in solution or in bulk, single-crystal X-ray crystallography offers the definitive method for determining the absolute three-dimensional structure of this compound in the solid state. nih.gov

By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms (excluding hydrogens in some cases) can be determined. This allows for the unambiguous assignment of bond lengths, bond angles, and torsional angles. acs.org Crucially, for a chiral molecule like this compound, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral center, provided a good quality crystal and appropriate data collection strategies are used.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This analysis provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state structure. Understanding crystal packing is important as it can influence the physical properties of the compound, such as melting point and solubility.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, often to four or more decimal places. youtube.com This high accuracy allows for the determination of the elemental formula of the molecule, confirming the expected composition of C₁₄H₁₉NO₂. rsc.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS): These techniques couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov LC-MS and UPLC-MS are invaluable for analyzing the purity of a sample of this compound and for identifying any impurities or degradation products. nih.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. In addition, the molecule will fragment in a characteristic manner upon ionization. Analysis of these fragment ions can help to confirm the structure. For example, fragmentation may occur at the ester linkage, the C-N bond, or the benzylic position of the phenylethyl group. The observation of fragment ions corresponding to the 1-phenylethyl cation and the 3-aminobut-2-enoate moiety would provide strong evidence for the proposed structure.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC)

The assessment of chemical purity and the separation of stereoisomers are critical steps in the characterization of chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both of these purposes. For the separation of enantiomers, a specialized branch of HPLC known as chiral HPLC is the method of choice.

The enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods impossible. Chiral HPLC utilizes a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers of the analyte. These transient diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus enabling their separation.

Given the structure of this compound, which contains a chiral center in the 1-phenylethyl group, several types of CSPs could be effective for its enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including amines and their derivatives. yakhak.orgphenomenex.com These CSPs often employ phenylcarbamate derivatives of the polysaccharide backbone. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the chiral cavities or grooves of the CSP. For the separation of compounds containing a 1-phenylethylamine (B125046) moiety, these polysaccharide-based columns have demonstrated considerable success. yakhak.orgresearchgate.net

Another class of CSPs that could be applicable is the Pirkle-type or brush-type phases. These phases have a chiral molecule covalently bonded to the silica (B1680970) support. The chiral recognition is based on a three-point interaction model, which can involve π-π interactions, hydrogen bonding, and steric hindrance.

For the purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is a standard and effective method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. Impurities, which may include starting materials, by-products, or degradation products, will have different polarities and therefore different retention times compared to the main compound, allowing for their detection and quantification.

Detailed Research Findings

While specific research on the chromatographic separation of this compound is not extensively documented in publicly available literature, methodologies for the separation of analogous structures provide a strong basis for developing a successful separation method. For instance, the enantioseparation of various β-amino acid esters and 1-phenylethylamine derivatives has been extensively studied. nih.govsigmaaldrich.commdpi.com

Research on the chiral separation of amines and amino acid esters on polysaccharide-derived CSPs has shown that the choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. yakhak.orgmdpi.com The concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers. In some cases, the addition of a small amount of an acidic or basic additive to the mobile phase can improve peak shape and enantioselectivity, particularly for basic analytes like amines. researchgate.net

For the separation of 1-phenylethylamine enantiomers, crown ether-based CSPs have also been employed, particularly in reversed-phase or polar organic modes. nih.gov The chiral recognition mechanism of these CSPs involves the formation of inclusion complexes with the primary amine group of the analyte.

The following tables outline potential chromatographic conditions for the purity assessment and chiral separation of this compound, based on established methods for similar compounds.

Table 1: Hypothetical RP-HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Table 2: Hypothetical Chiral HPLC Conditions for Stereoisomer Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

These proposed conditions serve as a starting point for method development. Optimization of the mobile phase composition, flow rate, and temperature would be necessary to achieve the best possible separation for both purity analysis and enantiomer resolution of this compound. The development of such chromatographic methods is essential for the quality control and characterization of this and other chiral compounds. nih.gov

Computational and Theoretical Investigations of 1 Phenylethyl 3 Aminobut 2 Enoate

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com It is widely applied to calculate molecular structures, reaction energies, and spectroscopic properties. The selection of an appropriate functional and basis set is critical for achieving a balance between accuracy and computational efficiency.

Before molecular properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the lowest energy arrangement of atoms. For a flexible molecule like 1-Phenylethyl 3-aminobut-2-enoate, which has several rotatable bonds, this process is part of a broader conformational analysis.

The analysis would involve rotating the key dihedral angles—such as those around the ester group and the phenylethyl moiety—to map out the potential energy surface (PES). This mapping identifies all possible stable conformers (local minima on the PES) and the transition states that connect them. The conformer with the absolute lowest energy is the global minimum and represents the most probable structure of the molecule under given conditions. This optimized geometry is the foundation for all subsequent property calculations. For related β-enamino esters, studies have shown that the molecule is nearly planar, a feature stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. researchgate.netnih.gov

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra.

By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific atomic motions (e.g., stretching, bending, and twisting of bonds) can be made. This correlation helps validate both the computational model and the experimental spectrum. Theoretical calculations can also predict the intensity of each vibrational mode, further aiding in the interpretation of the experimental data.

Below is an illustrative table of the kind of data generated in such an analysis for the key functional groups in this compound.

| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Stretching of the amine group hydrogen bonds. | 3200-3500 |

| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl ring. | 3000-3100 |

| C-H Stretch (Aliphatic) | Stretching of C-H bonds in the ethyl and methyl groups. | 2850-3000 |

| C=O Stretch | Stretching of the ester carbonyl group. | 1650-1700 |

| C=C Stretch | Stretching of the alkene double bond. | 1600-1650 |

| N-H Bend | Bending motion of the amine group. | 1550-1640 |

| C-O Stretch | Stretching of the ester C-O single bond. | 1100-1300 |

Note: The wavenumber values are typical ranges and the exact calculated values would depend on the specific level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

The MEP map reveals regions of a molecule that are rich or poor in electrons.

Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, usually found around hydrogen atoms, especially those bonded to electronegative atoms. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP analysis would likely show a strong negative potential (red) around the carbonyl oxygen atom and a positive potential (blue) around the amine (N-H) hydrogens. This visual information is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. FMO analysis for this compound would involve visualizing the distribution of these orbitals to identify the likely sites of electron donation and acceptance.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative measure than qualitative analysis alone.

Based on Koopmans' theorem, these properties are defined as:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Using these values, further descriptors can be derived:

Electronegativity (χ): χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): η = (I - A) / 2. It measures the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These calculated descriptors for this compound would provide a quantitative scale of its reactivity compared to other compounds.

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Ability to donate electrons |

| LUMO Energy (ELUMO) | - | Ability to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to act as an electrophile |

Advanced Computational Approaches for Spectroscopic Data Prediction

Beyond standard DFT methods, more advanced computational techniques can be employed to predict spectroscopic data with higher accuracy. For instance, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra, such as UV-Vis spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Machine learning models are also emerging as a powerful tool for the rapid prediction of spectroscopic properties. Trained on large databases of experimental and calculated spectra, these models can predict properties like absorption maxima from a molecule's 2D structure, offering a significant speed advantage over traditional quantum chemical calculations. Such approaches could be applied to this compound to estimate its UV-Vis absorption profile.

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. gaussian.comnih.gov This method, often employed in conjunction with Density Functional Theory (DFT), provides a powerful tool for predicting the NMR spectra of molecules, which can be invaluable for structure verification and analysis. nih.govnih.gov

The GIAO method addresses the "gauge problem" in computational chemistry, which arises from the fact that the calculated magnetic properties can depend on the origin of the coordinate system used in the calculation. By using atomic orbitals that are explicitly dependent on the magnetic field, the GIAO method ensures that the calculated chemical shifts are independent of the chosen gauge origin. gaussian.com

For a molecule like this compound, a GIAO-DFT calculation would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimentally obtained NMR data to confirm the chemical structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can point to incorrect structural assignments or suggest the presence of specific conformational or solvent effects that were not accounted for in the calculation. nih.gov The accuracy of the prediction depends on the chosen level of theory, including the functional and basis set. nih.gov

A hypothetical table of predicted versus experimental NMR chemical shifts for this compound, which could be generated from a GIAO calculation, is presented below.

Table 1: Hypothetical GIAO-DFT Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes only as no specific experimental or computational data for this compound were found.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| CH₃ (butenoate) | 2.1 | 2.0 |

| =CH (butenoate) | 4.8 | 4.7 |

| NH₂ | 5.5 | 5.4 |

| CH (phenylethyl) | 5.9 | 5.8 |

| CH₃ (phenylethyl) | 1.6 | 1.5 |

| Aromatic-H | 7.3-7.5 | 7.2-7.4 |

| ¹³C NMR | ||

| C=O (ester) | 169.0 | 168.5 |

| C-NH₂ | 158.0 | 157.8 |

| =CH | 96.0 | 95.5 |

| CH₃ (butenoate) | 20.0 | 19.8 |

| C (ester C-O) | 75.0 | 74.5 |

| CH (phenylethyl) | 45.0 | 44.7 |

| CH₃ (phenylethyl) | 22.0 | 21.8 |

| Aromatic C | 126.0-142.0 | 125.8-141.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. cecam.orgresearchgate.net It is an extension of DFT that allows for the description of how the electron density of a system evolves over time in response to a time-dependent perturbation, such as the oscillating electric field of light. cecam.org

By calculating the excitation energies and oscillator strengths of the electronic transitions between molecular orbitals, TD-DFT can generate a theoretical absorption spectrum. researchgate.net This spectrum can then be compared with experimental data to aid in the interpretation of the observed absorption bands.

For this compound, TD-DFT calculations would provide insights into the nature of its electronic transitions. For instance, it could distinguish between π→π* transitions, likely associated with the conjugated enoate system and the phenyl ring, and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. researchgate.net While TD-DFT is a widely used and valuable tool, it can have limitations, particularly in accurately predicting charge-transfer excitations and the spectra of large, complex molecules.

A hypothetical table summarizing the results of a TD-DFT calculation for this compound is shown below.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound (Note: This table is for illustrative purposes only as no specific computational data for this compound were found.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 320 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 250 | 0.02 | n → π* |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials. The following subsections describe computational techniques used to analyze the crystal packing of molecular solids, which would be applicable to this compound.

Hirshfeld Surface Analysis and Contact Descriptors (dnorm, de, di)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal between the molecules, providing a unique representation of each molecule's spatial environment.

Several properties can be mapped onto the Hirshfeld surface to highlight different aspects of the intermolecular interactions. The most common of these is the normalized contact distance, dnorm. The dnorm surface is colored to indicate intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts. researchgate.netnih.govhacettepe.edu.trnih.gov

For this compound, Hirshfeld surface analysis would reveal the key interactions responsible for its crystal packing, such as N-H···O hydrogen bonds between the amino group and the carbonyl oxygen, as well as weaker C-H···π and π···π stacking interactions involving the phenyl rings.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: This table is for illustrative purposes only as no specific crystallographic or computational data for this compound were found.)

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 25.8 |

| C···H/H···C | 18.5 |

| N···H/H···N | 8.3 |

| C···C | 2.2 |

3D-Topology of Energy Frameworks

Energy framework analysis is a computational tool that provides a visual and quantitative understanding of the energetic aspects of crystal packing. This method, based on the interaction energies between pairs of molecules in the crystal, allows for the visualization of the 3D topology of the forces holding the crystal together.

For this compound, this analysis would likely reveal a packing arrangement dominated by a network of hydrogen bonds and π-stacking interactions. The energy framework would illustrate the relative strengths of these interactions and how they combine to form a stable 3D structure. For example, it might show strong hydrogen-bonding motifs forming chains or sheets, which are then interconnected by weaker van der Waals forces.

Advanced Synthetic Applications and Broader Utility of 1 Phenylethyl 3 Aminobut 2 Enoate in Organic Synthesis

Precursors to Chiral β-Amino Acids and Peptidomimetics

Chiral β-amino acids are crucial components of numerous biologically active molecules, including peptides, and play a significant role in the development of peptidomimetics. 1-Phenylethyl 3-aminobut-2-enoate serves as an effective precursor for the asymmetric synthesis of these valuable compounds. The chirality of the 1-phenylethyl group allows for diastereoselective transformations of the enamine, leading to the formation of β-amino acid derivatives with high enantiomeric purity.

The synthetic strategy often involves the diastereoselective reduction of the enamine double bond or its reaction with various electrophiles. For instance, catalytic hydrogenation or reduction with hydride reagents, guided by the chiral auxiliary, can establish the desired stereocenter at the C3 position. Subsequent hydrolysis of the ester and removal of the chiral auxiliary yields the target chiral β-amino acid. This methodology provides a reliable route to both natural and unnatural β-amino acids, which are integral to the design of peptidomimetics with enhanced stability and biological activity. Peptoids, which are oligo-N-substituted glycines, can be designed to mimic peptides and proteins and can form well-defined helical structures. nih.gov The incorporation of functionalized building blocks, such as those derived from this compound, allows for the creation of peptoid helices with diverse chemical functionalities. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the enamine and ester functionalities in this compound makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems.

Pyrroles, Pyrazoles, Pyridines, and Dihydropyridines

The synthesis of substituted pyrroles can be achieved through reactions of this compound with α-haloketones, following the Hantzsch pyrrole (B145914) synthesis. The enamine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by cyclization and aromatization to afford the pyrrole ring.

Similarly, pyrazoles can be synthesized by reacting this compound with hydrazine (B178648) derivatives. The reaction proceeds via a condensation-cyclization sequence, where the enamine is displaced by hydrazine, which then cyclizes with the ester group to form the pyrazole (B372694) ring.

The construction of pyridines and dihydropyridines often utilizes a Hantzsch-type reaction. Condensation of this compound with an aldehyde and another β-ketoester or equivalent leads to the formation of a dihydropyridine (B1217469) ring. Subsequent oxidation can then yield the corresponding pyridine. The chirality of the 1-phenylethyl group can influence the stereochemical outcome in the formation of chiral dihydropyridines.

Quinolines, Oxazoles, and Related Systems

The synthesis of quinolines can be accomplished through reactions that involve the cyclization of intermediates derived from this compound. researchgate.net For example, a Conrad-Limpach or a Doebner-von Miller type reaction with anilines can be employed. The enamine can react with anilines to form an intermediate that, upon thermal or acid-catalyzed cyclization, yields a 4-hydroxyquinoline (B1666331) derivative.

Oxazoles, five-membered heterocyclic rings with an oxygen and a nitrogen atom, can also be synthesized using this compound as a key reactant. researchgate.net The Robinson-Gabriel synthesis and related methods can be adapted, where the enamine functionality is transformed into an amide, which then undergoes cyclization with a suitable reagent to form the oxazole (B20620) ring.

Total Synthesis of Complex Indolizidine Alkaloids (e.g., Monomorine I)

One of the notable applications of this compound is in the total synthesis of complex natural products. A prominent example is the synthesis of (+)-Monomorine I, a trail pheromone of the Pharaoh ant. researchgate.net In several synthetic routes, intermediates derived from this compound are utilized to construct the core indolizidine skeleton. researchgate.netnih.govresearchgate.net The synthesis often involves the creation of a key piperidine (B6355638) intermediate which is then further elaborated and cyclized to form the bicyclic indolizidine system. nih.gov The inherent chirality of the starting material is pivotal in controlling the stereochemistry of the final natural product. researchgate.net

Synthesis of Piperidin-2,4-diones and Pyrrolidin-3-ones

The synthesis of piperidin-2,4-diones can be achieved by reacting this compound with a suitable three-carbon electrophilic synthon. For instance, reaction with a malonyl dichloride derivative or a similar C3 building block can lead to a Dieckmann-type condensation, affording the piperidin-2,4-dione ring system.

Pyrrolidin-3-ones can be synthesized through a multi-step sequence starting from this compound. This could involve, for example, the α-functionalization of the enamine followed by a ring-closing reaction. The strategic manipulation of the substituents and reaction conditions allows for the controlled formation of the five-membered ring.

Building Blocks for Complex Natural Products and Functionally Advanced Bioactive Molecules

Beyond specific heterocyclic systems, this compound serves as a versatile building block for a broader range of complex natural products and bioactive molecules. nih.gov Its utility stems from the ability to introduce a chiral nitrogen-containing fragment into a target molecule early in the synthetic sequence. This approach is valuable in the synthesis of alkaloids, macrolides, and other classes of natural products where a stereodefined amino group is essential for biological activity.

The development of novel bioactive molecules often relies on the availability of diverse and functionalized building blocks. enamine.net The chemical handles present in this compound—the enamine, the ester, and the chiral auxiliary—provide multiple points for modification and elaboration, making it a powerful tool in medicinal chemistry and drug discovery for creating libraries of structurally diverse compounds.

Development of Novel Methodologies in Asymmetric Catalysis

The core utility of this compound in asymmetric catalysis lies in its function as a chiral substrate that can induce stereoselectivity in subsequent chemical transformations. The resident 1-phenylethyl group, a widely used and inexpensive chiral auxiliary, effectively directs the stereochemical outcome of reactions at the enamine's double bond. nih.gov This has been pivotal in the development of novel diastereoselective reduction methodologies.